![molecular formula C10H15ClFNO B8067764 [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B8067764.png)
[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl It is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is attached to an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various nucleophiles onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluoro and methoxy substituents on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed to develop new products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards various receptors and enzymes. These interactions can modulate biological processes and result in specific pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(3-Fluoro-4-methoxyphenyl)ethyl]amine
- [1-(3-Fluoro-4-methoxyphenyl)ethyl]dimethylamine
- [1-(3-Fluoro-4-methoxyphenyl)ethyl]ethylamine
Uniqueness
[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMWRWRLLIAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol](/img/structure/B8067685.png)
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde](/img/structure/B8067691.png)
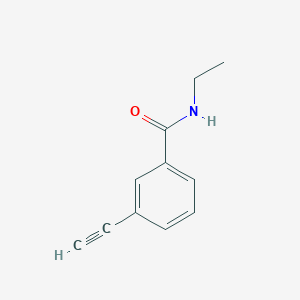
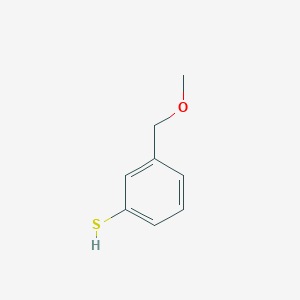
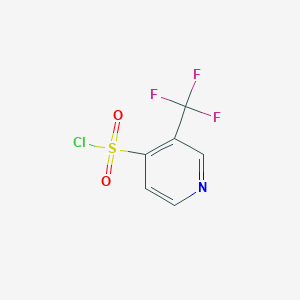
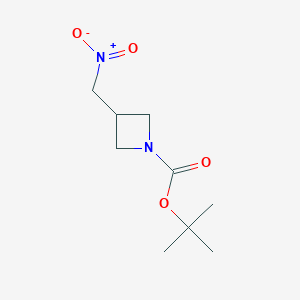
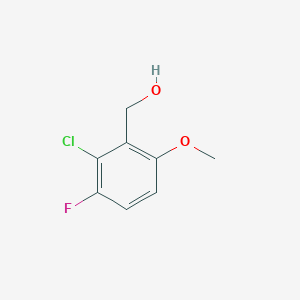
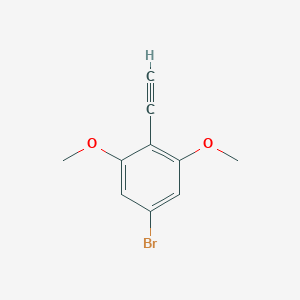
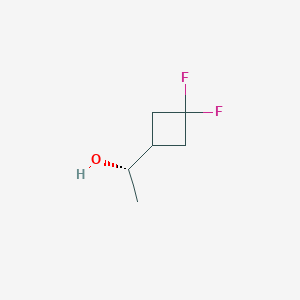

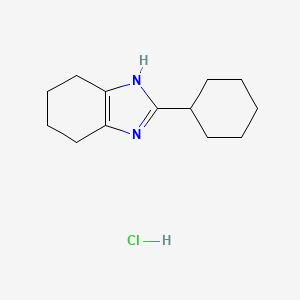
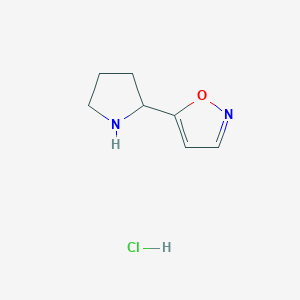
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067783.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067785.png)
